molecular formula C22H39NO3 B608313 KC01

KC01

Cat. No.: B608313
M. Wt: 365.5 g/mol
InChI Key: RJBBAPPWVJEOMC-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymes and modulate lipid signaling pathways.

Preparation Methods

The synthesis of KC01 involves the formation of a beta-lactone ring, which is a crucial structural component for its biological activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KC01 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

    Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KC01 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of phosphatidylserine lipase ABHD16A, which plays a role in lipid signaling pathways.

    Biology: The compound is used to investigate the role of ABHD16A in various biological processes, including immune response and inflammation.

    Medicine: this compound has potential therapeutic applications in treating diseases related to lipid metabolism and signaling, such as neuroinflammatory diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

KC01 exerts its effects by covalently binding to the active site of phosphatidylserine lipase ABHD16A, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of lysophosphatidylserines, which are signaling molecules involved in various biological processes. The molecular targets of this compound include the active site serine residue of ABHD16A, and the pathways involved include lipid signaling and immune response modulation .

Comparison with Similar Compounds

KC01 is unique in its selective inhibition of ABHD16A compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity and potency in inhibiting ABHD16A, making it a valuable tool in scientific research.

Biological Activity

KC01 is a synthetic compound recognized for its role as a potent and selective inhibitor of the enzyme ABHD16A (Alpha/beta hydrolase domain-containing protein 16A). This enzyme is crucial in lipid metabolism, particularly in the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a signaling lipid involved in various biological processes, including cell signaling and apoptosis. The inhibition of ABHD16A by this compound leads to decreased levels of lyso-PS, thereby impacting several cellular functions.

This compound is classified as a beta-lactone derivative , which allows it to covalently bind to the active site of ABHD16A. The compound's mechanism involves forming a stable bond with a serine residue in the enzyme's active site, effectively preventing PS hydrolysis. This inhibition is characterized by an IC50 value of approximately 90 nM for human ABHD16A and 520 nM for mouse ABHD16A, indicating its higher efficacy in human systems compared to murine models .

Biological Implications

The biological activity of this compound has significant implications in various fields:

  • Cancer Research : Elevated levels of lyso-PS have been associated with tumor growth and metastasis. By inhibiting ABHD16A, this compound reduces lyso-PS levels, potentially exerting anti-cancer effects by impacting cancer cell survival and proliferation .
  • Neuroimmunological Processes : Lyso-PSs play a role in regulating immune responses and neuroinflammation. The modulation of these lipids through this compound can provide insights into neurodegenerative diseases and immune disorders .

Research Findings

Numerous studies have explored the biological activity of this compound, focusing on its effects on cell lines and animal models. Below are key findings from recent research:

  • Inhibition Studies : In vitro experiments demonstrated that this compound effectively inhibited ABHD16A activity in various cancer cell lines, including COLO205, K562, and MCF7. Treatment with this compound resulted in significant decreases in secreted lyso-PSs compared to control groups .
  • Cellular Effects : The reduction of lyso-PS levels through this compound treatment altered signaling pathways associated with inflammation and apoptosis, suggesting potential therapeutic applications in diseases characterized by dysregulated lipid metabolism .

Comparative Analysis with Other Compounds

This compound has been compared with other inhibitors that target similar pathways. The following table summarizes some relevant compounds along with their respective IC50 values against ABHD16A:

CompoundIC50 (Human ABHD16A)IC50 (Mouse ABHD16A)
This compound90 nM520 nM
KC02>10 µM>10 µM

KC02 serves as an inactive control probe, showing significantly lower inhibition potency against ABHD16A compared to this compound .

Case Studies

  • Impact on Cancer Cell Lines : A study involving COLO205 cells treated with this compound revealed a marked decrease in lyso-PS secretion after 4 hours of treatment. This change correlated with reduced cell viability, highlighting the potential of this compound as an anti-cancer agent .
  • Neuroinflammation Models : In models simulating neuroinflammatory conditions, this compound treatment led to decreased levels of lyso-PS, suggesting its role in modulating immune responses within the central nervous system .

Properties

IUPAC Name

(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBAPPWVJEOMC-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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